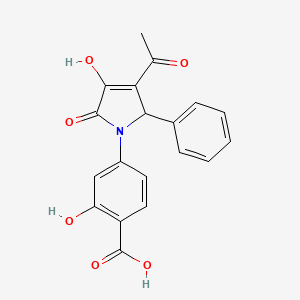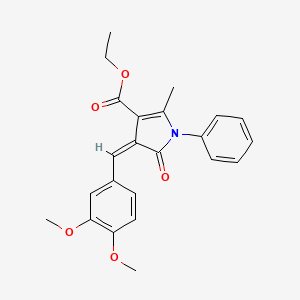![molecular formula C28H20N4O6 B11543292 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B11543292.png)
3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-diméthyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophénoxy)phényl]méthylidène}aniline est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau benzoxazole, connu pour sa stabilité et ses propriétés électroniques uniques, ce qui en fait un sujet d'intérêt en recherche chimique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(5,6-diméthyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophénoxy)phényl]méthylidène}aniline implique généralement plusieurs étapes :
Formation du noyau benzoxazole : Ceci peut être réalisé par cyclisation de l'o-aminophénol avec des acides carboxyliques ou leurs dérivés en milieu acide.
Diméthylation : Le noyau benzoxazole est ensuite diméthylé à l'aide d'agents méthylant tels que l'iodure de méthyle en présence d'une base.
Formation de la base de Schiff : La dernière étape implique la condensation du benzoxazole diméthylé avec le 4-(2,4-dinitrophénoxy)benzaldéhyde en milieu basique pour former la base de Schiff.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, serait cruciale pour maximiser l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la partie aniline, formant des dérivés nitroso ou nitro.
Réduction : La réduction des groupes nitro sur le cycle phényle peut donner des dérivés amino.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle benzoxazole, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium ou de borohydrure de sodium sont généralement utilisés.
Substitution : La substitution électrophile peut être facilitée par des réactifs comme le brome ou des agents chlorants en milieu acide.
Principaux produits
Oxydation : Dérivés nitroso ou nitro.
Réduction : Dérivés amino.
Substitution : Dérivés benzoxazole halogénés.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques.
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets dépend largement de son interaction avec des cibles moléculaires spécifiques. Le noyau benzoxazole peut interagir avec diverses enzymes et récepteurs, inhibant ou activant potentiellement leurs fonctions. La partie base de Schiff peut également jouer un rôle dans la liaison à des protéines spécifiques, modifiant leur activité et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Connu pour son utilisation dans la synthèse de divers composés organiques.
Composé de diméthylformamide avec la (5Z)-5-(3-fluorobenzylidène)-2-(3-méthyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one :
Unicité
Le 3-(5,6-diméthyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophénoxy)phényl]méthylidène}aniline se distingue par sa combinaison unique d'un noyau benzoxazole et d'une partie base de Schiff, qui lui confère des propriétés électroniques et une réactivité distinctes. Cela en fait un composé précieux pour diverses investigations et applications scientifiques.
Propriétés
Formule moléculaire |
C28H20N4O6 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-[4-(2,4-dinitrophenoxy)phenyl]methanimine |
InChI |
InChI=1S/C28H20N4O6/c1-17-12-24-27(13-18(17)2)38-28(30-24)20-4-3-5-21(14-20)29-16-19-6-9-23(10-7-19)37-26-11-8-22(31(33)34)15-25(26)32(35)36/h3-16H,1-2H3 |
Clé InChI |
GAMFZVWRAGZAPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11543215.png)

![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11543223.png)
![N'-[(1E,2Z)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543231.png)

![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)

![N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)

![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![2,4-dichloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543293.png)
